molecular formula C6H18O8P2 B8033815 Phosphoric Acid Ethyl Ester

Phosphoric Acid Ethyl Ester

Cat. No.: B8033815
M. Wt: 280.15 g/mol
InChI Key: HVBMYHDTXIDFKE-UHFFFAOYSA-N
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Description

Phosphoric acid ethyl ester, a derivative of phosphoric acid (H₃PO₄) and ethanol, belongs to the class of inorganic acid esters. These esters form through esterification, where one or more hydroxyl groups of phosphoric acid are replaced by ethyl groups. Depending on the degree of substitution, this compound can exist as monoethyl phosphate (C₂H₅H₂PO₄), diethyl phosphate (C₂H₅)₂HPO₄, or triethyl phosphate ((C₂H₅)₃PO₄) . These compounds are characterized by their versatile reactivity, solubility profiles, and applications in industrial processes, such as polymer synthesis, lubrication, and catalysis .

Properties

IUPAC Name

diethyl hydrogen phosphate;ethyl dihydrogen phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P.C2H7O4P/c1-3-7-9(5,6)8-4-2;1-2-6-7(3,4)5/h3-4H2,1-2H3,(H,5,6);2H2,1H3,(H2,3,4,5)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBMYHDTXIDFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(O)O.CCOP(=O)(O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18O8P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphoric Acid Ethyl Ester can be synthesized through the esterification of phosphoric acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The general reaction is as follows:

H3PO4+3C2H5OH(C2H5O)3PO+3H2O\text{H}_3\text{PO}_4 + 3\text{C}_2\text{H}_5\text{OH} \rightarrow \text{(C}_2\text{H}_5\text{O)}_3\text{PO} + 3\text{H}_2\text{O} H3​PO4​+3C2​H5​OH→(C2​H5​O)3​PO+3H2​O

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where phosphoric acid and ethanol are reacted in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from the by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: Phosphoric Acid Ethyl Ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to phosphoric acid and ethanol in the presence of water and an acid or base catalyst.

    Oxidation: It can be oxidized to form phosphoric acid derivatives.

    Substitution: The ester group can be substituted by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products:

    Hydrolysis: Phosphoric acid and ethanol.

    Oxidation: Phosphoric acid derivatives.

    Substitution: Various substituted phosphoric acid esters.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Phosphorylation Agent
Phosphoric acid ethyl ester serves as an effective phosphorylating agent in organic synthesis. It introduces phosphate groups into organic molecules, which are crucial for the structure and function of biomolecules such as DNA and RNA. By adding phosphate groups, researchers can create new compounds with potential biological activities.

Solvent in Organic Reactions
TEP is a useful solvent due to its miscibility with many organic solvents and water. Its relatively non-reactive nature minimizes interference in chemical reactions, making it a preferred medium for various organic synthesis processes.

Biochemical Research

Enzyme Function Studies
TEP is utilized in studies analyzing enzyme functions that act on phosphate groups. By modifying substrates with phosphate groups, researchers can investigate enzyme recognition and modification processes. This application is particularly relevant in understanding metabolic pathways and enzyme kinetics.

Cell Membrane Permeability
Research involving TEP has demonstrated its ability to alter cell membrane permeability. This property is beneficial for studying the transport mechanisms of molecules across cellular membranes, which is vital for drug delivery systems and understanding cellular processes.

Industrial Applications

Application AreaDescription
Surfactants TEP is used to produce phosphate esters that act as surfactants, providing excellent wetting and emulsification properties in cleaning products .
Emulsion Polymerization It serves as a coupling agent in emulsion polymerization processes, enhancing product stability .
Agricultural Additives TEP is effective in emulsifying herbicides and other agrochemicals, ensuring optimal spreading on plant surfaces .
Oilfield Chemicals The compound exhibits corrosion inhibition properties, making it suitable for use in oil drilling and transport applications .
Cutting Fluids TEP's lubricity and anti-corrosive properties make it ideal for water-based cutting and grinding fluids .

Environmental Applications

Recent studies have focused on the chemical recycling of phosphoric acid recovered from sewage waste through direct esterification with organosilicates. This innovative approach aims to produce high-value phosphate triesters while addressing global concerns regarding phosphorus resource depletion .

Case Study 1: Enzyme Kinetics

A study published in the Biochemical Journal demonstrated the use of TEP to create phosphorylated substrates that mimic natural biological processes. This research provided insights into enzyme kinetics and substrate specificity, highlighting the importance of phosphate groups in biochemical reactions.

Case Study 2: Membrane Transport Studies

Research conducted by the National Institutes of Health utilized TEP to modify cellular membranes, allowing scientists to study the transport of various molecules across these membranes. The findings contributed to a better understanding of cellular uptake mechanisms critical for drug delivery systems.

Mechanism of Action

The mechanism of action of Phosphoric Acid Ethyl Ester involves its ability to participate in phosphorylation reactions. It can transfer its phosphate group to other molecules, a process that is crucial in many biochemical pathways. The molecular targets include enzymes and proteins that are involved in cellular signaling and energy transfer.

Comparison with Similar Compounds

Alkyl Chain Length Variation

Phosphate esters with different alkyl chains exhibit distinct physicochemical properties:

Compound Alkyl Group Water Solubility Thermal Stability Key Applications
Monoethyl Phosphate C₂H₅ High Moderate Polymer crosslinking
Diethyl Phosphate (C₂H₅)₂ Moderate High Oil-based fracturing fluids
Triethyl Phosphate (C₂H₅)₃ Low Very High Flame retardants, plasticizers
2-Ethylhexyl Phosphate C₈H₁₇ Very Low High Hydrolysis-resistant lubricants
  • Key Findings: Shorter alkyl chains (e.g., ethyl) enhance water solubility due to residual hydroxyl groups, whereas longer chains (e.g., 2-ethylhexyl) improve hydrophobicity and resistance to hydrolysis . Diethyl phosphate, synthesized via polyphosphate intermediates, allows precise control of ester chains, making it superior for tailored industrial applications compared to monoethyl derivatives .

Monoester vs. Diester Functionality

  • Monoesters: Retain two acidic hydroxyl groups, enabling participation in crosslinking reactions. For example, 2-(acryloyloxy) ethyl phosphate (MOEP) forms hyperbranched copolymers in cement superplasticizers, enhancing viscosity reduction .
  • Diesters : Reduced acidity and higher steric hindrance limit crosslinking but improve thermal stability. Diethyl phosphate is preferred in high-temperature applications like oil-based fracturing fluids .

Comparison with Other Inorganic Acid Esters

Sulfuric Acid Esters

  • Structure : Sulfuric acid esters (e.g., ethyl sulfate) feature a sulfate group (SO₄²⁻) instead of phosphate.
  • Reactivity : Sulfate esters hydrolyze faster than phosphate esters due to weaker S–O bonds, limiting their use in stable formulations .
  • Applications : Primarily used as surfactants, unlike phosphate esters, which dominate in polymer and lubrication industries.

Nitric Acid Esters

  • Instability: Nitrate esters (e.g., ethyl nitrate) are highly explosive, restricting their utility compared to non-reactive phosphate esters .

Comparison with Complex Phosphate Esters

Glycerophospho-N-Acyl Ethanolamines

  • Structure: These esters (e.g., glycerophospho-N-palmitoyl ethanolamine) combine phosphate, glycerol, and fatty acid moieties .
  • Function : Serve as bioactive lipids in cell membranes, contrasting with simpler ethyl esters used in industrial processes.
  • Solubility : Amphiphilic nature enables micelle formation, unlike hydrophobic triethyl phosphate .

Biological Activity

Phosphoric Acid Ethyl Ester, also known as triethyl phosphate (TEP), is a compound that plays a significant role in various biological processes due to its ability to act as a phosphorylating agent. This article explores its biological activity, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C6H15O4PC_6H_{15}O_4P and is characterized by its phosphate group, which is critical for its biological functions. The compound is a colorless liquid that is miscible with water and many organic solvents, making it a versatile reagent in biochemical research.

Biological Activity

1. Phosphorylation Reactions:
this compound is primarily known for its role in phosphorylation reactions. It introduces phosphate groups into organic molecules, which are essential for numerous biological functions such as:

  • Energy Transfer: Phosphate groups are crucial for the formation of adenosine triphosphate (ATP), the primary energy carrier in cells.
  • Nucleic Acid Structure: Phosphate groups contribute to the structural integrity of DNA and RNA, facilitating genetic information storage and transfer .

2. Enzyme Function Studies:
TEP has been utilized to study the function of enzymes that act on phosphate groups. By modifying substrates with phosphate groups, researchers can investigate enzyme specificity and mechanisms. For example, studies involving alkaline phosphatase have shown how TEP can serve as a substrate to understand enzyme kinetics better.

3. Cell Membrane Permeability:
Research indicates that this compound can alter cell membrane permeability. This property is valuable for studying the transport of molecules across cellular membranes, which is critical in pharmacology and toxicology.

Synthesis Methods

This compound can be synthesized through various methods:

  • Esterification Reaction: The most common method involves reacting phosphoric acid with ethanol in the presence of an acid catalyst.
  • Transesterification: This process involves exchanging the alkoxy group of an ester with another alcohol, yielding this compound.

These methods are favored due to their efficiency and relatively simple reaction conditions .

Applications

This compound has diverse applications across various fields:

  • Biochemical Research: Used as a phosphorylating agent to create phosphorylated substrates that mimic natural biological processes.
  • Food Industry: Acts as an additive and buffering agent.
  • Pharmaceuticals: Utilized in drug formulation and development due to its solvent properties and ability to modify biological molecules .

Case Studies

Several studies highlight the biological activity of this compound:

  • Study on Enzyme Activity: A study published in the Biochemical Journal demonstrated how TEP could be used to analyze enzyme functions related to phosphate metabolism. The results indicated significant variations in enzyme activity when substrates were phosphorylated using TEP.
  • Cell Membrane Research: Research published in Nature explored how TEP affects cell membrane dynamics. The findings suggested that TEP enhances the permeability of certain membranes, allowing for increased transport of therapeutic agents into cells.

Comparative Analysis

To better understand the uniqueness of this compound among other organophosphate compounds, a comparative analysis is presented below:

CompoundBiological ActivityApplications
This compoundPhosphorylation, enzyme function studiesBiochemical research, food additives
Methyl PhosphateSimilar phosphorylation capabilitiesLess common in biological studies
Diethyl PhosphateUsed primarily as an insecticideLimited biological applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphoric Acid Ethyl Ester
Reactant of Route 2
Phosphoric Acid Ethyl Ester

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